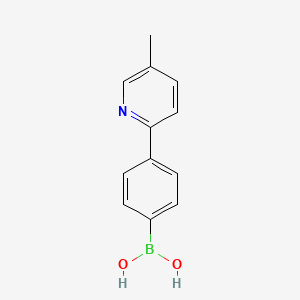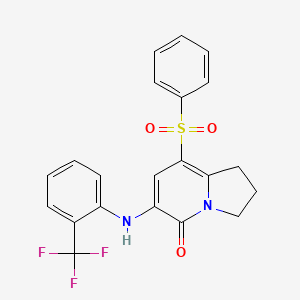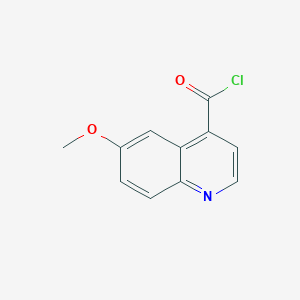
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 6-methylpyridin-3-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Methylpyridin-3-yl)phenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 4-(6-methylpyridin-3-yl)phenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives, such as esters or amides.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, ethanol
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
Wissenschaftliche Forschungsanwendungen
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to develop inhibitors for various enzymes and receptors. In materials science, it is employed in the synthesis of polymers and electronic materials.
Wirkmechanismus
The primary mechanism of action for (4-(6-Methylpyridin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the pyridinyl group, making it less versatile in certain reactions.
4-(4-Pyridinyl)phenylboronic Acid: Similar structure but with a different substitution pattern on the pyridine ring.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a methylpyridinyl group, leading to different reactivity and applications.
Uniqueness: (4-(6-Methylpyridin-3-yl)phenyl)boronic acid is unique due to the presence of the 6-methylpyridin-3-yl group, which can participate in additional interactions and provide different electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics.
Eigenschaften
Molekularformel |
C12H12BNO2 |
|---|---|
Molekulargewicht |
213.04 g/mol |
IUPAC-Name |
[4-(5-methylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8,15-16H,1H3 |
InChI-Schlüssel |
ZBMODUWVGNKGCU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=NC=C(C=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)








![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)


